Ingenol-5,20-acetonide-3-O-angelate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H38O6 |

|---|---|

Molecular Weight |

470.6 g/mol |

IUPAC Name |

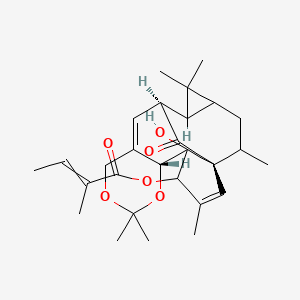

[(1S,6R,13S)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] 2-methylbut-2-enoate |

InChI |

InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3/t16?,18-,19?,20?,22?,23+,27-,28?/m0/s1 |

InChI Key |

STFFIQHUWFISBB-OOCCPFIVSA-N |

Isomeric SMILES |

CC=C(C)C(=O)OC1C(=C[C@@]23C1([C@H]4C(=C[C@H](C2=O)C5C(C5(C)C)CC3C)COC(O4)(C)C)O)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(=CC23C1(C4C(=CC(C2=O)C5C(C5(C)C)CC3C)COC(O4)(C)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

"Ingenol-5,20-acetonide-3-O-angelate" CAS number and molecular weight

This technical guide provides comprehensive information on Ingenol-5,20-acetonide-3-O-angelate, a key intermediate in the semi-synthesis of Ingenol-3-angelate (also known as Ingenol (B1671944) mebutate or PEP005), a potent activator of Protein Kinase C (PKC) with significant applications in cancer research and dermatology. This document is intended for researchers, scientists, and drug development professionals.

Core Compound Data

| Property | Value | Citations |

| CAS Number | 87980-68-5 | [1][2][3] |

| Molecular Formula | C₂₈H₃₈O₆ | [1][4] |

| Molecular Weight | 470.60 g/mol | [2][4] |

| Synonyms | Ingenol 3-angelate 5,20-acetonide, Ingenol 5,20-acetonide 3-angelate | [5] |

Synthesis Overview

This compound is a synthetically derived intermediate. The total synthesis of its core structure, ingenol, is a complex process. A notable approach developed by Baran and coworkers involves a two-phase strategy: a "cyclase phase" to construct the core ring system and an "oxidase phase" to introduce the necessary oxygenation.

A more common route to Ingenol-3-angelate for research and pharmaceutical purposes is through semi-synthesis from ingenol, which can be isolated from plants of the Euphorbia genus. A key step in this semi-synthesis is the protection of the 5- and 20-hydroxyl groups of ingenol as an acetonide, forming Ingenol-5,20-acetonide. This allows for the selective esterification of the 3-hydroxyl group with angelic acid to yield this compound. Subsequent deprotection of the acetonide group affords the final product, Ingenol-3-angelate.

A high-yielding method for the preparation of ingenol 3-angelate proceeds via the corresponding 5,20-acetonide, which prevents isomerization of the angelate group.

Experimental Workflow: Semi-synthesis of Ingenol-3-angelate

Caption: Semi-synthesis of Ingenol-3-angelate from Ingenol.

Biological Activity and Signaling Pathways

While this compound is primarily a synthetic intermediate, its deprotected form, Ingenol-3-angelate (PEP005), exhibits significant biological activity as a potent modulator of Protein Kinase C (PKC) isoforms.[6] Understanding these pathways is crucial for researchers working with this class of compounds.

Ingenol-3-angelate is a selective activator of PKC, which leads to a cascade of downstream signaling events.[6] Its effects are particularly relevant in oncology, where it has been shown to induce apoptosis in various cancer cell lines.[7] The activation of PKCδ is a key event, leading to its translocation to different cellular compartments, including the nucleus and mitochondria.[8]

The primary signaling pathways affected by Ingenol-3-angelate include:

-

Ras/Raf/MAPK Pathway: Activation of PKC by Ingenol-3-angelate leads to the phosphorylation and activation of Raf1, which in turn activates the MEK-ERK cascade (MAPK pathway).[7] This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis.

-

PI3K/AKT Pathway: Ingenol-3-angelate treatment has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway.[7] This is significant as the PI3K/AKT pathway is a key survival pathway for many cancer cells.

-

NF-κB Signaling: Studies have demonstrated that Ingenol-3-angelate can suppress the growth of melanoma cells by downregulating NF-κB signaling.[9] This includes inhibiting the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[9]

Signaling Pathway of Ingenol-3-angelate (PEP005)

Caption: Simplified signaling pathways modulated by Ingenol-3-angelate.

Experimental Protocols

Detailed experimental protocols for the synthesis of ingenol and its derivatives are complex and can be found in the primary literature. The following is a generalized procedure for the angeloylation step, which is central to the formation of this compound.

General Protocol for Angeloylation of Ingenol-5,20-acetonide:

-

Dissolution: Dissolve Ingenol-5,20-acetonide in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagents: Add angelic anhydride and a catalytic amount of a base, such as 4-dimethylaminopyridine (B28879) (DMAP).

-

Reaction: Stir the reaction mixture at room temperature for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution). Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, dry over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.

Note: This is a generalized protocol and specific conditions such as reaction times, temperatures, and purification methods may vary. Researchers should consult the relevant literature for detailed experimental procedures.

Conclusion

This compound is a crucial intermediate for the synthesis of the biologically active compound Ingenol-3-angelate. A thorough understanding of its synthesis and the signaling pathways of its deprotected form is essential for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The information provided in this guide serves as a valuable resource for professionals working with this important class of molecules.

References

- 1. The Baran Synthesis of Ingenol [organic-chemistry.org]

- 2. Approaches to the synthesis of ingenol - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Development of a concise synthesis of (+)-ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3-ingenol angelate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

"Ingenol-5,20-acetonide-3-O-angelate" source and natural occurrence

An In-depth Technical Guide to Ingenol-5,20-acetonide-3-O-angelate: Source and Natural Occurrence

Abstract

This compound is a semi-synthetic derivative of ingenol-3-angelate, a naturally occurring diterpenoid ester. The natural compound is a well-known activator of Protein Kinase C (PKC) and is the active pharmaceutical ingredient in Picato®, a topical medication for actinic keratosis. This technical guide provides a comprehensive overview of the natural source of the parent compound, ingenol-3-angelate, its quantitative occurrence, detailed experimental protocols for its isolation, and the likely synthetic modification to yield this compound.

Natural Source and Occurrence

The direct natural occurrence of this compound has not been reported in scientific literature. It is considered a semi-synthetic compound. The parent molecule, ingenol-3-angelate (also known as PEP005), is a diterpenoid found in the sap of plants belonging to the genus Euphorbia. The primary and most commercially relevant source is the petty spurge, Euphorbia peplus. This plant is widespread in Europe, North Africa, Western Asia, and has been introduced to Australia, New Zealand, and North America. The sap of E. peplus has been used in traditional medicine for the treatment of various skin conditions, including warts and skin cancers.

Quantitative Data

The concentration of ingenol-3-angelate can vary depending on the plant's geographical location, season of harvest, and the specific plant part. The primary repository of the compound is the milky latex sap.

| Natural Source | Compound | Concentration in Dried Sap (w/w) | Reference |

| Euphorbia peplus | Ingenol-3-angelate (PEP005) | Approximately 1.1 µg/mg | |

| Euphorbia drummondii | Ingenol-3-angelate (PEP005) | Present, but quantification varies |

Experimental Protocols: Extraction and Purification of Ingenol-3-angelate

The following is a generalized protocol for the extraction and purification of ingenol-3-angelate from Euphorbia peplus.

3.1. Plant Material Collection and Preparation:

-

Fresh aerial parts of Euphorbia peplus are harvested.

-

The plant material is air-dried in a well-ventilated area, protected from direct sunlight.

-

The dried material is then ground into a fine powder.

3.2. Extraction:

-

The powdered plant material is subjected to solvent extraction, typically using a non-polar solvent like dichloromethane (B109758) or a mixture of dichloromethane and methanol.

-

The extraction is often performed at room temperature with constant agitation for a period of 24 to 48 hours.

-

The resulting mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

3.3. Purification:

-

The crude extract is subjected to a series of chromatographic techniques for purification.

-

Step 1: Liquid-Liquid Partitioning: The crude extract is often partitioned between a polar and a non-polar solvent (e.g., methanol/water and hexane) to remove highly lipophilic compounds.

-

Step 2: Column Chromatography: The extract is then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents, typically a mixture of hexane (B92381) and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Step 3: High-Performance Liquid Chromatography (HPLC): Fractions enriched with ingenol-3-angelate are further purified using semi-preparative or preparative HPLC, often on a C18 column with a mobile phase of acetonitrile (B52724) and water.

3.4. Characterization:

-

The purified ingenol-3-angelate is characterized and its structure confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Synthesis of this compound

This compound is prepared from the natural ingenol-3-angelate. The "5,20-acetonide" functional group is a protecting group for the hydroxyl groups at the C5 and C20 positions of the ingenol (B1671944) backbone. This is a common strategy in the chemical synthesis and modification of polyhydroxylated natural products.

4.1. Acetonide Protection:

-

Ingenol-3-angelate is dissolved in an anhydrous solvent, typically acetone (B3395972) or 2,2-dimethoxypropane.

-

A catalytic amount of an acid, such as p-toluenesulfonic acid, is added.

-

The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by TLC.

-

The reaction is then quenched, and the product is purified, usually by column chromatography, to yield this compound.

Visualizations

Chemical Structures

Caption: Conversion of Ingenol-3-angelate to this compound.

Experimental Workflow for Isolation

The Enigmatic Role of Ingenol-5,20-acetonide-3-O-angelate: A Mechanistic Investigation Through its Bioactive Congener, Ingenol Mebutate

Disclaimer: Direct research on the specific mechanism of action for Ingenol-5,20-acetonide-3-O-angelate is not available in the public domain. This compound is primarily documented as a synthetic intermediate in the production of its biologically active counterpart, ingenol (B1671944) mebutate (ingenol-3-angelate). The acetonide group serves as a protective chemical moiety for the hydroxyl groups at the C5 and C20 positions of the ingenol core, facilitating the selective esterification at the C3 position. Consequently, this technical guide will focus on the well-elucidated mechanism of action of ingenol mebutate , the pharmacologically active compound for which this compound is a precursor. The information presented herein should be understood to pertain to ingenol mebutate.

Executive Summary

Ingenol mebutate, a diterpenoid ester derived from the sap of the plant Euphorbia peplus, is a potent activator of Protein Kinase C (PKC). Its mechanism of action is characterized by a dual effect: rapid induction of direct cytotoxicity in target cells followed by a robust inflammatory response that contributes to the elimination of residual atypical cells. This whitepaper provides a comprehensive overview of the molecular pathways involved, supported by available quantitative data, detailed experimental protocols, and visual diagrams of the core signaling cascades.

Dual Mechanism of Action

The therapeutic effect of ingenol mebutate is biphasic, initiating with direct cell kill and transitioning to an immune-mediated clearance.

Primary Necrosis

Upon topical application, ingenol mebutate rapidly penetrates the cell membrane and activates PKC isoforms. This leads to a cascade of events culminating in mitochondrial swelling and disruption of the plasma membrane, resulting in necrotic cell death. This initial phase is responsible for the rapid lesion destruction observed clinically.

Inflammatory Response and Immune-Mediated Clearance

The initial necrosis releases damage-associated molecular patterns (DAMPs) and pro-inflammatory cytokines. This triggers an influx of immune cells, particularly neutrophils, to the site of application. These neutrophils are then believed to participate in antibody-dependent cellular cytotoxicity (ADCC), targeting and eliminating any remaining dysplastic cells.

Core Signaling Pathway: Protein Kinase C (PKC) Activation

The central tenet of ingenol mebutate's mechanism is the activation of the PKC family of serine/threonine kinases.

PKC Isoform Selectivity

Ingenol mebutate is a broad activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes. However, its pro-apoptotic and pro-inflammatory effects are particularly linked to the activation of PKCδ and PKCα. The specific cellular context and the expression profile of PKC isoforms can dictate the downstream signaling and ultimate biological outcome.

Downstream Signaling Cascades

Activation of PKC by ingenol mebutate initiates several downstream signaling pathways, including the Ras/Raf/Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.

-

Ras/Raf/MAPK Pathway: Activation of PKCδ can lead to the phosphorylation and activation of Raf1, which in turn activates the MEK-ERK cascade (MAPK pathway). This pathway is often associated with the regulation of cell proliferation, differentiation, and apoptosis.

-

PI3K/Akt Pathway: Ingenol mebutate has been shown to inhibit the PI3K/Akt signaling pathway. This is significant as the Akt pathway is a key promoter of cell survival. Inhibition of this pathway contributes to the pro-apoptotic effects of the compound.

-

NF-κB Signaling: Ingenol mebutate can also modulate the NF-κB signaling pathway, a crucial regulator of inflammation and cell survival.

The interplay between these pathways ultimately determines the cellular fate, pushing it towards apoptosis and inflammation.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on ingenol mebutate (PEP005).

Table 1: In Vitro Activity of Ingenol Mebutate

| Cell Line | Assay | Endpoint | Value | Reference |

|---|---|---|---|---|

| Colo205 (colon cancer) | Apoptosis Assay | Time-dependent induction | Observed | (Serova et al., 2008) |

| Colo205 (colon cancer) | Cell Cycle Analysis | Decrease in S phase | Time & concentration-dependent | (Serova et al., 2008) |

| Myeloid Leukemia Cells | Apoptosis Assay | Induction of apoptosis | Nanomolar concentrations | (Scientific Discussion, EMA) |

| Primary AML cells | Apoptosis Assay | Induction of apoptosis | Nanomolar concentrations | (Scientific Discussion, EMA) |

Table 2: PKC Binding and Activation

| PKC Isoform | Assay | Parameter | Value | Reference |

|---|---|---|---|---|

| PKCα | In vitro binding assay | Ki | 0.3 ± 0.02 nM | (Hampson et al., 2005) |

| PKCβI | In vitro binding assay | Ki | 0.105 ± 0.019 nM | (Hampson et al., 2005) |

| PKCβII | In vitro binding assay | Ki | 0.162 ± 0.004 nM | (Hampson et al., 2005) |

| PKCγ | In vitro binding assay | Ki | 0.376 ± 0.041 nM | (Hampson et al., 2005) |

| PKCδ | In vitro binding assay | Ki | 0.171 ± 0.015 nM | (Hampson et al., 2005) |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of ingenol mebutate.

Cell Culture and Treatment

-

Cell Lines: Colo205 (human colorectal adenocarcinoma) and various human myeloid leukemia cell lines are commonly used.

-

Culture Conditions: Cells are typically maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Ingenol mebutate (PEP005) is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations and for different time points as specified in the individual experiments.

Apoptosis and Cell Cycle Analysis

-

Method: Flow cytometry is the standard method for analyzing apoptosis and cell cycle distribution.

-

Apoptosis Detection: Cells are stained with Annexin V (to detect early apoptotic cells) and propidium (B1200493) iodide (PI) or 7-AAD (to detect late apoptotic and necrotic cells).

-

Cell Cycle Analysis: Cells are fixed, permeabilized, and stained with a DNA-intercalating dye such as propidium iodide. The DNA content is then analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Signaling Protein Activation

-

Purpose: To detect the expression and phosphorylation status of key proteins in the signaling pathways.

-

Protocol:

-

Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., total and phosphorylated forms of PKCδ, Raf1, ERK1/2, Akt).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vitro PKC Kinase Assay

-

Purpose: To directly measure the effect of ingenol mebutate on the enzymatic activity of PKC isoforms.

-

Method: An enzyme-linked immunosorbent assay (ELISA)-based or radioactive assay can be used.

-

Principle: Purified PKC isoforms are incubated with a specific substrate peptide, ATP (which may be radiolabeled, e.g., [γ-32P]ATP), and ingenol mebutate. The amount of phosphorylated substrate is then quantified, which is proportional to the PKC activity.

Conclusion

The mechanism of action of ingenol mebutate is a well-documented, multi-faceted process initiated by the activation of Protein Kinase C. This leads to a dual response of direct cytotoxicity and a subsequent, beneficial inflammatory reaction. While this compound is a key precursor in the synthesis of this important therapeutic agent, its own biological activity remains uncharacterized. The detailed understanding of ingenol mebutate's signaling pathways provides a strong foundation for the continued exploration of ingenane (B1209409) diterpenoids in drug development. Further structure-activity relationship studies may yet reveal unique properties of related compounds, including those with modifications at the C5 and C20 positions.

An In-depth Technical Guide to Ingenol-5,20-acetonide-3-O-angelate as a Protein Kinase C Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a derivative of ingenol (B1671944) mebutate (also known as ingenol-3-angelate or PEP005), a potent activator of Protein Kinase C (PKC). Extracted from the sap of the plant Euphorbia peplus, ingenol mebutate and its analogues have garnered significant interest for their pro-apoptotic and anti-cancer activities. The acetonide derivative serves as a valuable tool in research, offering a stable compound for investigating the intricate mechanisms of PKC activation and its downstream signaling cascades. This technical guide provides a comprehensive overview of the core functionalities of this compound, with a focus on its role as a PKC activator, quantitative data on its activity, detailed experimental protocols, and visualization of the associated signaling pathways.

Data Presentation: Quantitative Analysis of Ingenol-3-angelate Activity

The following tables summarize the quantitative data regarding the efficacy of ingenol-3-angelate (the active form of this compound upon hydrolysis) in activating PKC isozymes and inhibiting cancer cell proliferation.

Table 1: Binding Affinity of Ingenol-3-angelate for PKC Isoforms

| PKC Isoform | Ki (nM) |

| PKC-α | 0.3 ± 0.02 |

| PKC-β | 0.105 ± 0.019 |

| PKC-γ | 0.162 ± 0.004 |

| PKC-δ | 0.376 ± 0.041 |

| PKC-ε | 0.171 ± 0.015 |

Data represents the mean ± SE of three independent experiments measuring the inhibition of [3H]phorbol 12,13-dibutyrate (PDBu) binding in the presence of phosphatidylserine.[1]

Table 2: IC50 Values of Ingenol-3-angelate in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A2058 | Melanoma | 38 |

| HT144 | Melanoma | 46 |

| Panc-1 | Pancreatic Cancer | 0.0431 ± 0.0168 |

IC50 values for melanoma cell lines were estimated after 24 hours of treatment.[2] The IC50 for Panc-1 cells was determined after 72 hours of exposure.[3]

Core Signaling Pathways Modulated by this compound

This compound, through its active form ingenol-3-angelate, primarily exerts its biological effects by activating conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[4][5] This activation triggers a cascade of downstream signaling events, significantly impacting cell proliferation, apoptosis, and inflammation.

The PKC Activation and Downstream Signaling Cascade

Upon entering the cell, ingenol-3-angelate binds to the C1 domain of PKC, mimicking the action of the endogenous second messenger diacylglycerol (DAG). This binding recruits PKC to the cell membrane, leading to its activation. Activated PKC then phosphorylates a multitude of downstream target proteins, initiating several key signaling pathways.

References

A Technical Guide to the Biological Activity of Ingenol Acetonide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the biological activities of ingenol (B1671944) acetonide derivatives, a class of diterpenoids with significant therapeutic potential. It covers their mechanism of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy. The information is tailored for professionals in the fields of pharmacology, medicinal chemistry, and oncology drug development.

Introduction: The Therapeutic Potential of Ingenol Derivatives

Ingenol mebutate (ingenol-3-angelate), a prominent derivative of ingenol, is extracted from the sap of the Euphorbia peplus plant.[1][2] Initially approved for the topical treatment of the precancerous skin condition actinic keratosis, the therapeutic applications of ingenol derivatives have expanded into oncology research.[3][4] Preclinical studies have demonstrated their efficacy against a range of cancers, including pancreatic, colorectal, and various epithelial cancers.[4]

The potent biological effects of these compounds stem from their unique dual mechanism of action: direct induction of cell death in targeted cells and a robust, localized inflammatory and immune response.[2][5] This guide will delve into the molecular underpinnings of these activities, with a primary focus on their role as modulators of Protein Kinase C (PKC).

Mechanism of Action: A Dual Approach to Cell Killing

Ingenol derivatives exert their anticancer effects through a two-pronged mechanism involving direct cytotoxicity and subsequent immune activation.[4] Both pathways are initiated by the primary molecular event: the activation of Protein Kinase C (PKC) isoenzymes.

2.1. Direct Cytotoxicity via PKC Activation

Ingenol and its derivatives are potent activators of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[6] They function as agonists, binding to the C1 domain of PKC, which is also the binding site for the physiological activator diacylglycerol and other phorbol (B1677699) esters.[6][7]

This activation triggers a cascade of downstream signaling events. A key pathway involves the PKCδ isoenzyme.[3][6] Upon activation by an ingenol derivative like PEP005 (ingenol mebutate), PKCδ translocates from the cytoplasm to various cellular membranes, including the nucleus.[6][8] This leads to the activation of the Ras/Raf/MEK/ERK (MAPK) signaling pathway, which is crucial for mediating cell death.[8][9] Concurrently, ingenol derivatives can inhibit the pro-survival PI3K/AKT signaling pathway.[8] The culmination of these signaling events is the rapid induction of necrotic cell death in malignant and pre-malignant cells.[2][3] At higher concentrations, this necrosis can occur through PKC-independent mechanisms as well.[6]

Caption: PKC-mediated signaling cascade initiated by ingenol derivatives.

2.2. Immune-Mediated Cytotoxicity

The initial necrotic cell death releases damage-associated molecular patterns (DAMPs) and pro-inflammatory cytokines into the tumor microenvironment.[2] This acts as a danger signal, recruiting immune cells, particularly neutrophils, to the site of application.[2][5] This leads to a secondary, immune-mediated clearance of residual tumor cells. This phase is characterized by a specific neutrophil-mediated, antibody-dependent cellular cytotoxicity (ADCC).[3][5] This robust inflammatory response helps to eliminate any remaining dysplastic cells not killed by the initial necrotic event, contributing to a durable therapeutic effect.[2]

Caption: The dual mechanism of ingenol derivatives.

Quantitative Biological Data

The potency of ingenol derivatives is quantified by their binding affinities to PKC isoforms and their cytotoxic effects on various cell lines.

Table 1: Protein Kinase C (PKC) Binding Affinity

| Compound | PKC Isoform | Ki Value | Comments | Reference |

| Ingenol | PKC (General) | 30 µM | [10] | |

| Ingenol 3-angelate (I3A) | PKC-α | 0.3 ± 0.02 nM | Measured by inhibition of [3H]PDBu binding. | [11] |

| Ingenol 3-angelate (I3A) | PKC-β | 0.105 ± 0.019 nM | Little in vitro selectivity was observed. | [11] |

| Ingenol 3-angelate (I3A) | PKC-γ | 0.162 ± 0.004 nM | [11] | |

| Ingenol 3-angelate (I3A) | PKC-δ | 0.376 ± 0.041 nM | [11] | |

| Ingenol 3-angelate (I3A) | PKC-ε | 0.171 ± 0.015 nM | [11] |

Table 2: In Vitro Cytotoxicity and Biological Activity

| Compound | Cell Line | Assay Type | Endpoint / Value | Reference |

| Ingenol | Various | Multiple | EC50: 30 µM - 1 mM | [10] |

| Ingenol Mebutate | Panc-1 (Pancreatic Cancer) | Cell Survival | IC50: 43.1 ± 16.8 nM (72h) | [12] |

| Ingenane (B1209409) Derivative 6 | HPV-Ker (Keratinocytes) | Cytotoxicity | IC50: 0.39 µM | [13] |

| Ingenane Derivative 7 | HPV-Ker (Keratinocytes) | Cytotoxicity | IC50: 0.32 µM | [13] |

| Ingenol Mebutate | HPV-Ker (Keratinocytes) | Cytotoxicity | IC50: 0.84 µM | [13] |

| Ingenol-20-benzoate | T47D & MDA-MB-231 (Breast) | Cell Growth Inhibition | Identified as a promising antitumour compound. | [14] |

Structure-Activity Relationships (SAR)

The biological activity of ingenol derivatives is highly dependent on their chemical structure, particularly the substitutions at the C3 and C20 positions of the ingenane core. The parent compound, ingenol, possesses the necessary functionalities for PKC binding but lacks a significant hydrophobic domain, resulting in weaker potency (Ki of 30 µM).[10] Esterification at the C3 hydroxyl group with moieties like an angelate group (as in ingenol mebutate) dramatically increases potency by orders of magnitude, enhancing the interaction with the hydrophobic regions of the PKC C1 domain.[7][11]

Modifications at the C20 position also significantly influence activity. For instance, ingenol-20-benzoate was identified as a promising agent against breast cancer cell lines, inducing apoptosis through a p53-mediated pathway.[14] This suggests that different ester groups at various positions can fine-tune the biological activity and potentially the downstream signaling pathways activated.

Caption: SAR highlights for the ingenol scaffold.

Experimental Protocols

Evaluating the biological activity of ingenol acetonide derivatives involves a range of in vitro and in vivo assays. Below are methodologies for key experiments cited in the literature.

5.1. PKC Competitive Binding Assay

This assay quantifies the affinity of a test compound for a specific PKC isoform by measuring its ability to displace a known radiolabeled ligand.

-

Objective: To determine the Ki (inhibition constant) of an ingenol derivative for PKC isoforms.

-

Principle: Based on the competition between the unlabeled ingenol derivative and a radiolabeled phorbol ester (e.g., [3H]phorbol 12,13-dibutyrate, [3H]PDBu) for the binding site on purified PKC enzyme in the presence of phospholipids.[11]

-

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant human PKC isoform (e.g., PKC-α, -δ), phosphatidylserine, and a buffer solution.

-

Competition: Varying concentrations of the ingenol derivative (test compound) are added to the mixture, followed by a fixed concentration of [3H]PDBu.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: The PKC-ligand complexes are separated from the unbound ligand, typically using a filtration method (e.g., passing through a polyethyleneimine-treated glass fiber filter).

-

Quantification: The amount of radioactivity trapped on the filter, corresponding to the bound [3H]PDBu, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to calculate the IC50 value (the concentration of the derivative that inhibits 50% of [3H]PDBu binding). The Ki is then calculated using the Cheng-Prusoff equation.[11]

-

Caption: Experimental workflow for a PKC binding assay.

5.2. Cell Viability / Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

-

Objective: To determine the IC50 (half-maximal inhibitory concentration) of an ingenol derivative on cancer cell lines.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the ingenol derivative. Control wells receive medium with the vehicle (e.g., DMSO) only.

-

Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.[12]

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours.

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the insoluble purple formazan crystals.

-

Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. An IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

5.3. Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to detect specific proteins in a sample and to assess their expression levels or post-translational modifications, such as phosphorylation, which indicates activation of signaling pathways.

-

Objective: To confirm the activation or inhibition of specific signaling proteins (e.g., PKC, ERK, AKT) following treatment with an ingenol derivative.[8][15]

-

Methodology:

-

Cell Lysis: Cells treated with the ingenol derivative for various times are harvested and lysed to release their protein content.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-ERK, anti-PKCδ). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands corresponds to the amount of the target protein. Loading controls (e.g., β-actin, GAPDH) are used to ensure equal protein loading across lanes.

-

Conclusion

Ingenol acetonide derivatives represent a compelling class of anti-cancer agents characterized by a potent, dual mechanism of action. Their ability to simultaneously induce rapid tumor necrosis and stimulate a localized, anti-tumor immune response makes them unique among cytotoxic agents. The core of their activity lies in the potent activation of PKC isoenzymes, which triggers pro-apoptotic signaling cascades. Structure-activity relationship studies have shown that potency and specificity can be dramatically modulated through synthetic modifications, particularly at the C3 and C20 positions, opening avenues for the rational design of next-generation analogs with improved therapeutic indices. The experimental protocols detailed herein provide a framework for the continued investigation and development of these promising compounds for oncological applications.

References

- 1. INTRODUCTION - Ingenol Mebutate (Picato) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Characterization of the interaction of ingenol 3-angelate with protein kinase C [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ingenol mebutate inhibits the growth of pancreatic cancer cells in vitro via STING with an efficacy comparable to that of clinically used anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ingenol Derivatives in Apoptosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pro-apoptotic compound Ingenol-3-angelate (I3A), also known as PEP005, a potent modulator of Protein Kinase C (PKC) with significant anti-cancer properties. While this document focuses on the extensively studied I3A, it is important to note its relationship to Ingenol-5,20-acetonide-3-O-angelate, a key intermediate in its semi-synthesis.[1][2] The data and protocols presented herein are centered on I3A's mechanism of action in inducing programmed cell death, offering valuable insights for apoptosis research and drug development.

Introduction to Ingenol-3-angelate and its Pro-Apoptotic Activity

Ingenol-3-angelate is a diterpene ester isolated from the sap of the plant Euphorbia peplus.[3][4] It is the active ingredient in the FDA-approved drug Picato®, used for the topical treatment of actinic keratosis.[4] Beyond its clinical use, I3A has garnered significant interest in cancer research due to its ability to induce apoptosis in various cancer cell lines, including melanoma, leukemia, and colon cancer.[3][4][5] The compound's primary mechanism of action involves the activation of Protein Kinase C (PKC) isoforms, leading to the modulation of multiple downstream signaling pathways that govern cell survival and death.[4][5]

Quantitative Data on the Efficacy of Ingenol-3-angelate

The cytotoxic and pro-apoptotic effects of Ingenol-3-angelate have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric of its potency.

| Cell Line | Cancer Type | IC50 Value | Reference |

| A2058 | Human Melanoma | ~38 µM | [3] |

| HT144 | Human Melanoma | ~46 µM | [3] |

| WEHI-231 | B-cell Lymphoma | 1.41 ± 0.255 nM | [6] |

| HOP-92 | Non-small Cell Lung Cancer | 3.24 ± 2.01 nM | [6] |

| Colo205 | Colon Cancer | 11.9 ± 1.307 nM | [6] |

Signaling Pathways in I3A-Induced Apoptosis

Ingenol-3-angelate exerts its pro-apoptotic effects through the modulation of several key signaling pathways. The activation of specific PKC isoforms, particularly PKCδ, is a central event that triggers downstream cascades leading to apoptosis.[4][5][7]

PKC-Mediated Apoptosis

I3A's binding to and activation of PKCδ initiates a signaling cascade that promotes apoptosis.[4][5] This can occur through various mechanisms, including the activation of the Ras/Raf/MAPK pathway and the inhibition of the pro-survival PI3K/AKT pathway.[5] In some cancer cells, activated PKCδ can also lead to the induction of reactive oxygen species (ROS), further contributing to apoptotic cell death.[7]

Caption: I3A-induced PKCδ activation and downstream pro-apoptotic signaling.

Intrinsic (Mitochondrial) Apoptosis Pathway

I3A has been shown to induce the intrinsic apoptosis pathway, which is characterized by changes in the mitochondrial membrane potential.[3][4] This leads to the release of pro-apoptotic factors from the mitochondria and the subsequent activation of caspase-9 and caspase-3, key executioner enzymes of apoptosis.[3]

Caption: I3A-mediated intrinsic apoptosis pathway activation.

Downregulation of NF-κB Signaling

In some cancer models, such as melanoma, I3A has been found to suppress the NF-κB signaling pathway.[3] NF-κB is a transcription factor that promotes cell survival and inflammation. By inhibiting NF-κB, I3A can sensitize cancer cells to apoptosis.[3]

Caption: Inhibition of NF-κB signaling by I3A promotes apoptosis.

Experimental Protocols for Studying I3A-Induced Apoptosis

Reproducible and well-documented experimental protocols are crucial for investigating the effects of Ingenol-3-angelate. Below are detailed methodologies for key assays used in apoptosis research.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Ingenol-3-angelate or a vehicle control for a specified period (e.g., 48 hours).[3]

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[3]

-

Remove the medium and dissolve the formazan (B1609692) crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)

This method distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

-

Culture and treat cells with Ingenol-3-angelate as described for the viability assay.

-

Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis signaling pathways.

Protocol:

-

Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[3]

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Caspase-9, Bcl-2, Bax, PARP, PKCδ, p-PKCδ, NF-κB).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Caption: General workflow for Western blotting analysis.

Conclusion

Ingenol-3-angelate is a potent inducer of apoptosis in a wide range of cancer cells. Its multifaceted mechanism of action, primarily centered on the activation of PKC isoforms and the subsequent modulation of key signaling pathways, makes it a valuable tool for apoptosis research. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for scientists and researchers to further investigate the therapeutic potential of ingenol (B1671944) derivatives in oncology. Further exploration of the structure-activity relationship of compounds like this compound may lead to the development of even more potent and selective pro-apoptotic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]

- 3. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Ingenol Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of ingenol (B1671944) compounds, a class of diterpenoids with significant therapeutic potential. This document details the scientific background, experimental protocols for isolation, and the key signaling pathways modulated by these molecules, with a focus on ingenol mebutate.

Introduction to Ingenol Compounds

Ingenol is a diterpenoid first isolated in 1968 from plants of the Euphorbiaceae family, notably Euphorbia peplus, which has a history of use in traditional medicine for treating various skin conditions.[1][2] The most well-known derivative is ingenol mebutate (formerly known as ingenol-3-angelate or PEP005), the active ingredient in Picato®, which was approved for the topical treatment of actinic keratosis.[3] Ingenol compounds are characterized by a unique and highly strained "in/out" bicyclo[4.4.1]undecane core structure.[3]

The mechanism of action of ingenol mebutate is primarily attributed to a dual effect: direct induction of cell death and promotion of an inflammatory response.[3][4] This is largely mediated through the activation of Protein Kinase C (PKC) isoforms.[3][4]

Isolation of Ingenol from Euphorbia Species

The primary natural source for ingenol and its derivatives is the sap of Euphorbia plants.[1][2] Due to the low concentration of ingenol mebutate in Euphorbia peplus, commercial production has also utilized Euphorbia lathyris for the extraction of an ingenol derivative that can be chemically converted to ingenol mebutate.[2][5]

Quantitative Data: Ingenol Content in Euphorbia Species

The concentration of ingenol can vary significantly between different Euphorbia species and even different parts of the plant. The following table summarizes reported ingenol content in various species.

| Euphorbia Species | Plant Part | Ingenol Concentration (mg/kg of dry weight) |

| E. myrsinites | Lower leafless stems | 547 |

| E. lathyris | Seeds | ~100 |

Data sourced from quantitative analysis via UHPLC-MS/MS.[6][7]

Experimental Protocols: Isolation and Purification of Ingenol

The following protocol is based on a patented method for the extraction of ingenol from Euphorbia plants.[8]

Materials and Reagents

-

Dried and crushed Euphorbia plant material

-

Methanol (B129727) or 95% Ethanol

-

Petroleum ether

-

Sodium hydroxide (B78521) or Sodium methoxide (B1231860)

-

Hydrochloric acid or Sulfuric acid

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

Anhydrous sodium sulfate (B86663)

Extraction and Purification Procedure

-

Reflux Extraction:

-

The crushed plant material is subjected to reflux extraction with methanol or 95% ethanol.

-

This is typically performed in three cycles: the first for 2 hours, followed by two cycles of 1.5 hours each.[8]

-

-

Concentration:

-

The combined extracts are concentrated under reduced pressure to obtain a crude extract.[8]

-

-

Solvent Partitioning:

-

The crude extract is partitioned between petroleum ether and acetonitrile to separate nonpolar and polar compounds.[8]

-

-

Alkaline Hydrolysis:

-

The polar fraction is subjected to alkaline hydrolysis using sodium hydroxide or sodium methoxide to convert ingenol esters to ingenol.[8] This step is crucial for increasing the yield of the parent ingenol compound.

-

-

Neutralization and Further Extraction:

-

The hydrolyzed solution is neutralized with an acid (e.g., HCl) to a pH of 7.

-

The neutralized solution is then extracted with ethyl acetate.[8]

-

-

Drying and Concentration:

-

The ethyl acetate extract is dried over anhydrous sodium sulfate and then concentrated under reduced pressure.[8]

-

-

Chromatographic Purification:

-

The concentrated extract is purified by silica gel column chromatography.

-

A gradient elution with a mixture of petroleum ether and ethyl acetate is used to separate ingenol from other compounds.[8]

-

-

Crystallization and Drying:

-

The fractions containing pure ingenol are combined, concentrated, and then crystallized.

-

The resulting crystals are dried to yield pure ingenol.[8]

-

Purity Analysis

The purity of the ingenol at various stages of purification can be monitored using High-Performance Liquid Chromatography (HPLC).[6][7]

Biological Activity and Mechanism of Action

Ingenol mebutate and other derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[9][10]

Quantitative Data: Cytotoxicity of Ingenol Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for various ingenol derivatives against different human cancer cell lines.

| Ingenol Derivative | Cell Line | Cancer Type | IC50 (µM) |

| Ingenol-3-trans-cinnamate (IngA) | Multiple | Various | Dose-dependent cytotoxicity observed |

| Ingenol-3-hexanoate (IngB) | Multiple | Various | Dose-dependent cytotoxicity observed |

| Ingenol-3-dodecanoate (IngC) | Multiple | Various | Potent antitumor activity |

| Ingenol-20-benzoate | T47D | Breast Cancer | Relevant inhibition of cell growth |

| Ingenol-20-benzoate | MDA-MB-231 | Breast Cancer | Relevant inhibition of cell growth |

Data compiled from studies on semi-synthetic ingenol compounds and a library of ingenol derivatives.[9][10]

Signaling Pathway of Ingenol Mebutate

Ingenol mebutate's mechanism of action involves the activation of the Protein Kinase C (PKC) signaling pathway, which in turn leads to the activation of the MEK/ERK pathway.[11] Specifically, ingenol mebutate has been shown to activate the PKCδ isoform.[11][12] This activation triggers a cascade of downstream events that ultimately lead to apoptosis in cancer cells.

Experimental Workflow for Ingenol Isolation

The following diagram illustrates the general workflow for the isolation and purification of ingenol from Euphorbia plant material.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. Cancer Therapy | Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions | springermedicine.com [springermedicine.com]

- 4. Ingenol mebutate induces a tumor cell-directed inflammatory response and antimicrobial peptides thereby promoting rapid tumor destruction and wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative Analysis of Ingenol in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sjsu.edu [sjsu.edu]

- 9. Modified ingenol semi-synthetic derivatives from Euphorbia tirucalli induce cytotoxicity on a large panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ingenol Disoxate: A Novel 4-Isoxazolecarboxylate Ester of Ingenol with Improved Properties for Treatment of Actinic Keratosis and Other Non-Melanoma Skin Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Navigating the Research Landscape of Ingenol-5,20-acetonide-3-O-angelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ingenol-5,20-acetonide-3-O-angelate, a key intermediate in the synthesis of the potent protein kinase C (PKC) activator, Ingenol-3-angelate (also known as PEP005 or Ingenol (B1671944) Mebutate). This document serves as a vital resource for researchers in oncology, immunology, and drug discovery, offering detailed information on suppliers, purity, experimental protocols, and the critical signaling pathways influenced by its active counterpart.

Sourcing and Purity of this compound

The availability and purity of starting materials are paramount for reproducible and reliable research outcomes. Several chemical suppliers offer this compound, with varying purity levels. Below is a summary of commercially available options.

| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Immunomart | TQ0316 | 0.9711[1] | 87980-68-5[1] | C28H38O6[1] | 470.60 |

| ChemFaces | CFN93015 | High-Purity | 87980-68-5 | C28H38O6 | 470.6 |

| MedchemExpress | HY-N0870 | 98.18%[2] | 87980-68-5[2] | C28H38O6[2] | 470.60[2] |

| TargetMol | TQ0316 | Not Specified | 87980-68-5 | C28H38O6 | 470.6 |

| CymitQuimica | TM-TQ0316 | 97.11%[1] | 87980-68-5[1] | C28H38O6[1] | 470.6[1] |

Experimental Protocols

Handling and Storage of this compound

Proper handling and storage are crucial to maintain the integrity of the compound.

-

Storage: Store the solid compound at -20°C for long-term stability.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

-

Solubility: The compound is soluble in organic solvents such as DMSO, ethanol, and dimethyl formamide.

-

Preparation of Stock Solutions: To prepare a stock solution, dissolve the compound in an appropriate organic solvent. For biological experiments, further dilutions into aqueous buffers or isotonic saline should be made immediately prior to use. It is recommended to purge the solvent with an inert gas before dissolving the compound.

Conversion of this compound to Ingenol-3-angelate

This compound serves as a protected precursor to the biologically active Ingenol-3-angelate. The removal of the acetonide protecting group is a key step to unmask its activity. A high-yielding method for this conversion has been developed.[3][4]

Protocol for Deprotection:

-

Dissolve this compound in a suitable solvent such as a mixture of acetic acid and water.

-

Heat the reaction mixture at a controlled temperature (e.g., 40-60°C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, neutralize the reaction mixture with a mild base, such as sodium bicarbonate solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure Ingenol-3-angelate.

Cell Viability Assay (MTT Assay) for Ingenol-3-angelate

This protocol is for assessing the cytotoxic effects of Ingenol-3-angelate on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Ingenol-3-angelate (typically in the nanomolar to micromolar range) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Signaling Pathways Modulated by Ingenol-3-angelate

Ingenol-3-angelate is a well-characterized activator of Protein Kinase C (PKC) isoforms.[5][6] This activation triggers a cascade of downstream signaling events that are crucial for its anti-cancer and pro-inflammatory effects.

Protein Kinase C (PKC) Activation

Ingenol-3-angelate binds to the C1 domain of PKC, mimicking the action of the endogenous second messenger diacylglycerol (DAG). This leads to the translocation of PKC from the cytosol to cellular membranes and its subsequent activation.

Caption: Activation of PKC by Ingenol-3-angelate.

Downstream Signaling Cascades

The activation of PKC by Ingenol-3-angelate initiates several downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways. These pathways play a central role in cell proliferation, survival, and apoptosis.

Caption: Downstream signaling pathways modulated by activated PKC.

Experimental Workflow for Analyzing Signaling Pathways

A typical workflow to investigate the effects of Ingenol-3-angelate on cellular signaling pathways involves several key steps.

Caption: Workflow for signaling pathway analysis.

Conclusion

This compound is a critical research tool, primarily serving as a stable precursor to the potent biological modulator, Ingenol-3-angelate. Understanding its sourcing, proper handling, and the biological activities of its deprotected form is essential for researchers investigating PKC-mediated signaling pathways and their implications in various diseases. This guide provides a foundational resource to facilitate further exploration and discovery in this exciting field of research.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]

- 5. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the interaction of ingenol 3-angelate with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of Ingenol-5,20-acetonide-3-O-angelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ingenol-5,20-acetonide-3-O-angelate, a natural diterpenoid ester with significant interest in biomedical research. Due to the limited availability of specific stability data for this compound, this guide also incorporates relevant information from studies on the closely related compound, ingenol (B1671944) mebutate (Ingenol-3-angelate), to infer potential stability characteristics.

Recommended Storage Conditions

Proper storage is critical to maintain the integrity and purity of this compound. The following recommendations are based on information from various suppliers.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Notes |

| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container in a dry and cool place.[1][2][3] |

| In Solvent | -80°C | Up to 6 months | Use of freshly opened, hygroscopic solvents like DMSO is recommended.[1] |

| -20°C | Up to 1 month | Shorter-term storage for solutions.[1] |

Stability Profile and Degradation Pathways

The stability of ingenol esters is a critical consideration in their handling and formulation. The primary degradation pathway for ingenol esters is acyl migration, a chemical rearrangement where the acyl group moves to a different hydroxyl position on the ingenol backbone.

A computational study on the acyl migration of ingenol esters suggests a stepwise, water-catalyzed mechanism as the most likely pathway under neutral conditions. This rearrangement can be both acid- and base-catalyzed.

Below is a proposed degradation pathway for ingenol esters, illustrating the acyl migration from the C3 position.

Proposed degradation pathway for ingenol esters via acyl migration.

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not publicly available. However, a stability-indicating method would typically involve the following:

Sample Preparation and Stress Conditions

-

Control Sample: The compound is stored under the recommended conditions (-20°C, protected from light and moisture).

-

Forced Degradation Samples: To assess stability, the compound is subjected to various stress conditions, including:

-

Acidic Conditions: e.g., 0.1 M HCl at a specified temperature (e.g., 60°C).

-

Basic Conditions: e.g., 0.1 M NaOH at a specified temperature (e.g., 60°C).

-

Oxidative Conditions: e.g., 3% H₂O₂ at room temperature.

-

Thermal Stress: The solid compound is heated at a specified temperature (e.g., 80°C).

-

Photostability: The compound is exposed to light according to ICH Q1B guidelines.

-

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is used to separate the parent compound from its degradation products.

Table 2: General HPLC Method Parameters for Stability Assessment of Ingenol Esters

| Parameter | Typical Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase | A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid for better peak shape) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a specific wavelength (e.g., 230 nm) or Mass Spectrometry |

| Injection Volume | 10 µL |

The method must be validated to demonstrate that it is specific, accurate, precise, linear, and robust for the quantification of this compound and its potential degradation products.

The workflow for a typical stability study is outlined below.

General workflow for a forced degradation study.

Summary and Recommendations

-

Storage: this compound should be stored as a solid at -20°C for long-term stability. Solutions should be stored at -80°C for up to six months.

-

Stability: The primary degradation pathway for related ingenol esters is acyl migration, which is influenced by pH, water, and temperature. The acetonide protecting group in this compound is anticipated to enhance its stability compared to unprotected ingenol esters.

-

Handling: When working with this compound, particularly in solution, it is advisable to use fresh, high-purity solvents and to minimize exposure to non-optimal pH conditions and elevated temperatures to prevent degradation.

For critical applications, it is strongly recommended that researchers perform their own stability assessments under their specific experimental conditions.

References

Methodological & Application

Synthesis Protocol for Ingenol-5,20-acetonide-3-O-angelate: An Intermediate in the Preparation of Ingenol Mebutate

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a key intermediate in the semi-synthesis of ingenol (B1671944) mebutate (PEP005), a potent activator of protein kinase C (PKC) isoforms and the active ingredient in the topical treatment of actinic keratosis. The synthesis of ingenol mebutate from the more readily available precursor, ingenol, necessitates a strategic protection and esterification sequence to achieve the desired regioselectivity. This protocol details the preparation of this compound, a crucial step that facilitates the selective angeloylation of the C3 hydroxyl group of ingenol.

The overall synthetic strategy involves two primary steps:

-

Protection of the C5 and C20 hydroxyl groups of ingenol: This is achieved by forming a cyclic acetonide, which masks these two hydroxyl groups, leaving the C3 hydroxyl group available for subsequent esterification.

-

Angeloylation of the C3 hydroxyl group: The protected ingenol-5,20-acetonide is then reacted with an activated form of angelic acid to introduce the angelate ester at the C3 position.

This method provides a high-yielding route to Ingenol-3-angelate (ingenol mebutate) by preventing non-selective esterification and potential side reactions.[1][2] The final product, ingenol mebutate, is known to exert its therapeutic effects through the activation of the PKC/MEK/ERK signaling pathway, leading to localized cell death and an inflammatory response.[3][4]

Quantitative Data Summary

The following table summarizes the typical yields for the key steps in the synthesis of this compound and its subsequent conversion.

| Step | Product | Reagents | Typical Yield |

| 1. Acetonide Protection | Ingenol-5,20-acetonide | Ingenol, 2,2-dimethoxypropane, p-toluenesulfonic acid | High |

| 2. Angeloylation | This compound | Ingenol-5,20-acetonide, Angelic anhydride (B1165640), DMAP | High |

| 3. Deprotection (for conversion to Ingenol Mebutate) | Ingenol-3-angelate (Ingenol Mebutate) | This compound, Aqueous acid | ~69% |

Note: Specific yields can vary depending on the scale of the reaction and purification efficiency. "High" indicates that the reaction is reported to proceed with high efficiency, though specific quantitative yields for each step leading to the intermediate are not always detailed in the literature.

Experimental Protocols

Part 1: Synthesis of Ingenol-5,20-acetonide

This procedure describes the protection of the C5 and C20 hydroxyl groups of ingenol as a cyclic acetonide.

Materials:

-

Ingenol

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (catalytic amount)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

-

Dissolve ingenol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add 2,2-dimethoxypropane.

-

Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude Ingenol-5,20-acetonide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Collect the fractions containing the desired product and concentrate the solvent to yield pure Ingenol-5,20-acetonide.

Part 2: Synthesis of this compound

This procedure details the esterification of the C3 hydroxyl group of Ingenol-5,20-acetonide with angelic acid.

Materials:

-

Ingenol-5,20-acetonide

-

Angelic anhydride (or another activated form of angelic acid)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve Ingenol-5,20-acetonide in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add angelic anhydride and 4-dimethylaminopyridine (DMAP) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound from ingenol.

Caption: Synthetic route to this compound.

Signaling Pathway of Ingenol Mebutate

The diagram below depicts the activation of the PKC/MEK/ERK signaling cascade by Ingenol Mebutate, the deprotected form of the synthesized intermediate.

Caption: PKC/MEK/ERK pathway activated by Ingenol Mebutate.

References

Application Notes and Protocols: Acetonide Deprotection Methods for Ingenol Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol (B1671944) esters, such as ingenol mebutate, are a class of diterpenoids that have garnered significant interest in medicinal chemistry and drug development due to their potent biological activities, including anti-cancer and pro-inflammatory effects.[1][2] The synthesis and modification of these complex molecules often necessitate the use of protecting groups to mask reactive functional groups. Acetonides are commonly employed to protect 1,2- and 1,3-diols present in the ingenol scaffold, such as the C-3/C-4 and C-5/C-20 diols. The strategic removal, or deprotection, of these acetonide groups is a critical step in the synthesis of ingenol analogs and final drug products.

These application notes provide detailed protocols and comparative data for various methods of acetonide deprotection applicable to ingenol esters. The selection of an appropriate deprotection method is crucial to avoid undesired side reactions, such as acyl migration, which can occur under certain conditions.[3]

Comparative Data of Acetonide Deprotection Methods

The following table summarizes various reagents and conditions used for the deprotection of acetonides, including those specifically applied to ingenol derivatives. This data allows for a direct comparison of methods based on their reaction conditions and efficacy.

| Reagent(s) | Substrate Type | Temperature | Time | Yield (%) | Reference / Notes |

| Acidic Methods | |||||

| Methanol / Perchloric acid | Ingenol-3,4-acetonide-20-silylether-5-decanoate | Room Temp. | Not Specified | - | Selective deprotection of the 20-silyl ether was observed.[3] |

| Methanol / Perchloric acid (25x conc.) | Ingenol-3,4-acetonide-5-decanoate | Room Temp. | Not Specified | - | Acetonide removal with simultaneous acyl migration from C-5 to C-20.[3] |

| Aqueous Hydrochloric acid | Ingenol-5,20-acetonide derivative | Room Temp. | Not Specified | 69% | Used in the synthesis of ingenol disoxate. |

| Trifluoroacetic acid (TFA) / Dichloromethane (DCM) | General N-Boc protected amines | 0 °C to Room Temp. | 1 - 18 h | - | A common method for Boc deprotection, adaptable for acid-labile groups.[4][5][6][7] |

| Aqueous Acetic acid (75%) | General Acetonide | Not Specified | Not Specified | 52% (over 2 steps) | Used for acetonide cleavage in complex molecule synthesis.[8] |

| Dowex-50W-X8 / 90% Methanol | Terminal Acetonides | Not Specified | Not Specified | Excellent | Selective for terminal acetonides.[9] |

| Lewis Acid Methods | |||||

| Zirconium(IV) chloride (ZrCl₄) | General 1,3-dioxolanes | Not Specified | Not Specified | Excellent | Efficient for deprotection of acetals and ketals.[10] |

| Indium(III) chloride (InCl₃) / Acetonitrile-water | General Acetonides | Not Specified | Not Specified | up to 97% | Chemoselective cleavage in the presence of acid-labile groups.[11] |

| Bismuth(III) chloride (BiCl₃) / Acetonitrile/DCM | General Acetonides | Room Temp. | Not Specified | Excellent | Mild conditions for chemoselective deprotection.[12] |

| Other Methods | |||||

| Aqueous tert-butyl hydroperoxide (70%) | Terminal Acetonides | Not Specified | Not Specified | Good | Regioselective and chemoselective for terminal acetonides.[10][13] |

| Iodine / Methanol | General Acetonides | Room Temp. or Reflux | Not Specified | - | Temperature-dependent selectivity.[9] |

| Water (heating) | General Acetonides | 90 °C | 6 h | 87% | Environmentally friendly method without a catalyst. |

Experimental Protocols

Protocol 1: Acid-Catalyzed Deprotection using Aqueous Hydrochloric Acid

This protocol is adapted from the synthesis of ingenol disoxate and is suitable for ingenol esters with acid-stable ester functionalities.[14]

Materials:

-

Ingenol ester-5,20-acetonide

-

Aqueous Hydrochloric Acid (e.g., 1 M HCl)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the ingenol ester-5,20-acetonide in a suitable organic solvent such as ethyl acetate.

-

Add aqueous hydrochloric acid to the solution. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.